molecular formula C24H23N3O2S2 B2878087 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923679-65-6

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2878087
CAS RN: 923679-65-6
M. Wt: 449.59
InChI Key: KUEIZKAEDJCGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2S2 and its molecular weight is 449.59. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide have been synthesized and studied for their antiproliferative activity. A study demonstrated the synthesis of pyridine linked thiazole hybrids, showing promising anticancer activity against liver and breast cancer cell lines. The research highlighted the potential of these compounds in cancer therapy, particularly due to their IC50 values in the range of 5.36-8.76 μM against MCF-7 and HepG2 cell lines, comparable to the activity of 5-fluorouracil. The study also provided insights into the compounds' binding sites through a docking study with Rho-associated protein kinase (ROCK-1) (Alaa M. Alqahtani & A. Bayazeed, 2020).

Antimicrobial Activities

Thiazole derivatives, which are structurally related to the chemical compound , have been explored for their antimicrobial activities. Research has demonstrated the synthesis of thiazoles and their fused derivatives exhibiting antimicrobial activity against bacterial and fungal strains. This research underscores the potential of these compounds in the development of new antimicrobial agents, which is crucial in the context of rising antibiotic resistance (Wagnat W. Wardkhan et al., 2008).

Antioxidant Agent

Another study focused on the synthesis of new 5-arylazo-2-chloroacetamido thiazole derivatives as antioxidant agents. These compounds were subjected to quantum chemical calculations and molecular docking to estimate their antioxidant efficacy, with experimental screening confirming their significant antioxidant activity. This highlights the versatility of thiazole derivatives as potential antioxidant agents, offering a foundation for further exploration in pharmaceutical applications (A. Hossan, 2020).

Src Kinase Inhibitory and Anticancer Activities

Further research into thiazolyl N-benzyl-substituted acetamide derivatives has revealed their Src kinase inhibitory and anticancer activities. One study synthesized a series of these derivatives and evaluated them for their ability to inhibit Src kinase and cell proliferation in various cancer cell lines. Such studies contribute valuable information to the ongoing search for new cancer therapeutics, particularly in targeting specific molecular pathways involved in cancer progression (Asal Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-29-20-5-4-6-21-23(20)26-24(31-21)27(16-18-11-13-25-14-12-18)22(28)15-17-7-9-19(30-2)10-8-17/h4-14H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEIZKAEDJCGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

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